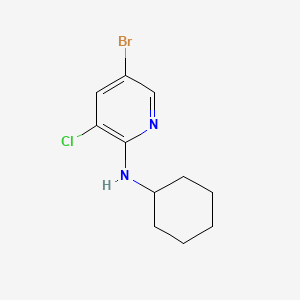

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

Descripción

BenchChem offers high-quality 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-3-chloro-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQYVKICKAXHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682407 | |

| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-98-2 | |

| Record name | 2-Pyridinamine, 5-bromo-3-chloro-N-cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine, a halogenated aminopyridine derivative of interest in medicinal chemistry and drug discovery. This document details the compound's structure, physicochemical characteristics, a proposed synthetic pathway, and its potential applications as a versatile building block in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine (CAS No. 1280786-98-2) is a substituted aminopyridine that holds potential as a key intermediate in the synthesis of complex molecular architectures for drug discovery. The 2-aminopyridine scaffold is a prevalent motif in numerous biologically active compounds, valued for its ability to participate in various chemical transformations. The presence of bromo and chloro substituents on the pyridine ring, coupled with a cyclohexylamino group, offers multiple points for diversification and fine-tuning of molecular properties. This guide aims to consolidate the available technical information on this compound, providing a foundation for its application in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1280786-98-2 | Alfa Chemistry |

| Molecular Formula | C₁₁H₁₄BrClN₂ | Alfa Chemistry |

| Molecular Weight | 289.6 g/mol | Alfa Chemistry |

| Appearance | Solid | Combi-Blocks, Inc.[1] |

| Melting Point | 50 - 60 °C | Combi-Blocks, Inc.[1] |

Chemical Structure:

Caption: Chemical structure of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A likely precursor for this synthesis is 2,3-dichloro-5-bromopyridine. The greater electrophilicity of the C2 position in the pyridine ring, activated by the ring nitrogen, makes it more susceptible to nucleophilic attack compared to the C3 position. Therefore, the reaction with cyclohexylamine would be expected to proceed with regioselectivity at the C2 position.

Caption: Proposed synthesis of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine.

Experimental Protocol (Hypothetical):

-

To a solution of 2,3-dichloro-5-bromopyridine (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dioxane, add cyclohexylamine (1.1-1.5 eq).

-

Add a suitable base, such as triethylamine or potassium carbonate (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine.

Reactivity Insights:

The reactivity of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is dictated by its functional groups:

-

Bromo Group (C5): The bromine atom at the 5-position is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

-

Amino Group (N-Cyclohexyl): The secondary amine can undergo further reactions such as acylation, alkylation, or sulfonylation, providing another avenue for structural modification.

-

Pyridine Ring: The pyridine nitrogen can be protonated or alkylated.

The differential reactivity of the bromo and chloro substituents allows for sequential and site-selective modifications, making this compound a valuable scaffold for building molecular complexity.

Potential Applications in Drug Discovery

Substituted 2-aminopyridines are a well-established class of compounds in medicinal chemistry, with numerous examples found in approved drugs and clinical candidates.[2] Their ability to act as hydrogen bond donors and acceptors, and to be readily functionalized, makes them attractive for targeting a variety of biological targets.

While specific biological activity for 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine has not been reported in the reviewed literature, its structural features suggest potential for development in several therapeutic areas. Halogenated aromatic rings are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromo and chloro substituents can modulate lipophilicity, metabolic stability, and binding interactions with target proteins.

The cyclohexyl group can provide a lipophilic anchor to enhance binding affinity and can influence the overall conformation of the molecule. The versatility of the 2-aminopyridine core allows for its incorporation into larger molecules targeting, for example, kinases, proteases, or G-protein coupled receptors.

Safety and Handling

Based on the available Safety Data Sheet (SDS), 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine should be handled with care in a laboratory setting.[1]

-

Hazard Statements: No specific hazard statements are listed, but as with all research chemicals, it should be treated as potentially harmful.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse with plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its multifunctionality, arising from the substituted aminopyridine core, allows for diverse chemical modifications. While further research is needed to fully elucidate its reactivity and biological activity, this technical guide provides a solid foundation of its known properties and a scientifically sound projection of its synthetic accessibility and potential applications. Researchers in drug discovery and organic synthesis will find this compound to be a useful tool in the creation of novel and complex molecules with therapeutic potential.

References

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269–286. [Link]

Sources

Spectroscopic Characterization of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine: A Technical Guide

Introduction

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a halogenated pyridine core and a cyclohexylamino substituent, necessitates a thorough spectroscopic analysis for unambiguous identification and quality control. This technical guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and is supplemented with insights derived from the analysis of related chemical structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The chemical structure of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is presented below:

Structure:

-

Molecular Formula: C₁₁H₁₄BrClN₂

-

Molecular Weight: 290.60 g/mol (for the most common isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)

A comprehensive spectroscopic analysis of this molecule is crucial for confirming its identity and purity. The following sections will detail the predicted spectroscopic data based on the constituent functional groups and their electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range (typically 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the range of 0-160 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine will exhibit distinct signals for the pyridine ring protons, the N-H proton, and the cyclohexyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-4 | 7.8 - 8.0 | d | 1H | Deshielded by the adjacent bromine and the pyridine nitrogen. Coupled to H-6. |

| Pyridine H-6 | 8.1 - 8.3 | d | 1H | Deshielded by the adjacent nitrogen. Coupled to H-4. |

| N-H | 4.5 - 5.5 | br s | 1H | Broad signal due to quadrupolar relaxation and possible exchange. Chemical shift is solvent-dependent. |

| Cyclohexyl CH -N | 3.5 - 3.8 | m | 1H | Deshielded by the attached nitrogen atom. |

| Cyclohexyl CH₂ (axial & equatorial) | 1.0 - 2.0 | m | 10H | Complex overlapping multiplets for the remaining cyclohexyl protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 | 155 - 158 | Attached to two nitrogen atoms (in the ring and the amino group). |

| Pyridine C-3 | 115 - 118 | Attached to an electron-withdrawing chlorine atom. |

| Pyridine C-4 | 140 - 143 | Aromatic carbon deshielded by the adjacent bromine. |

| Pyridine C-5 | 108 - 112 | Attached to an electron-withdrawing bromine atom. |

| Pyridine C-6 | 148 - 151 | Aromatic carbon adjacent to the ring nitrogen. |

| Cyclohexyl C -N | 50 - 55 | Aliphatic carbon directly attached to nitrogen. |

| Cyclohexyl C H₂ | 24 - 35 | Overlapping signals for the remaining five cyclohexyl carbons. |

Diagram of NMR Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Predicted IR Spectrum

The IR spectrum of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-halogen bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3350 - 3310 | Medium | Characteristic of a secondary amine.[1] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong | Asymmetric and symmetric stretching of C-H bonds in the cyclohexyl group. |

| C=N and C=C Stretches (Aromatic Ring) | 1600 - 1450 | Medium-Strong | Vibrations of the pyridine ring. |

| N-H Bend | 1550 - 1500 | Medium | Bending vibration of the secondary amine N-H bond. |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | Stretching of the C-N bond between the pyridine ring and the amino group.[1] |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Stretching of the carbon-chlorine bond. |

| C-Br Stretch | 600 - 500 | Medium-Strong | Stretching of the carbon-bromine bond. |

Diagram of IR Spectroscopy Workflow:

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS or GC-MS.

-

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a soft ionization method that is likely to produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a hard ionization technique that will induce more fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), approximately a 3:1 ratio.

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), approximately a 1:1 ratio.

This will result in a characteristic cluster of peaks for the molecular ion [M]⁺ (in EI) or the protonated molecule [M+H]⁺ (in ESI).

Molecular Ion Region:

| Ion | m/z (approx.) | Relative Intensity | Isotopic Composition |

| [M]⁺ | 288 | 3 | ⁷⁹Br, ³⁵Cl |

| [M+2]⁺ | 290 | 4 | ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl |

| [M+4]⁺ | 292 | 1 | ⁸¹Br, ³⁷Cl |

Predicted Fragmentation Pattern (EI):

The fragmentation in EI-MS will likely involve the loss of the cyclohexyl group, bromine, and chlorine atoms.

-

Loss of cyclohexyl radical: [M - C₆H₁₁]⁺

-

Loss of bromine radical: [M - Br]⁺

-

Loss of chlorine radical: [M - Cl]⁺

-

Fragments from the cyclohexyl ring: e.g., m/z = 83 (C₆H₁₁⁺), m/z = 55 (C₄H₇⁺), m/z = 41 (C₃H₅⁺).

Diagram of Mass Spectrometry Fragmentation:

Sources

An In-depth Technical Guide to 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is a halogenated and N-substituted aminopyridine derivative. Aminopyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to serve as versatile intermediates for the synthesis of more complex molecules.[1] The unique substitution pattern of this compound, featuring a bromine atom at the 5-position, a chlorine atom at the 3-position, and a cyclohexyl group on the amino nitrogen, suggests its potential for tailored applications in drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, a proposed synthesis protocol, and its potential significance in research and development.

Chemical Identity and Properties

CAS Number: 1280786-98-2[2]

Molecular Formula: C₁₁H₁₄BrClN₂[2]

Molecular Weight: 289.6 g/mol

While specific synonyms for this compound are not widely documented, it can be systematically named as:

-

N-(5-bromo-3-chloropyridin-2-yl)cyclohexanamine

The physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.

| Property | Predicted Value/Information |

| CAS Number | 1280786-98-2[2] |

| Molecular Formula | C₁₁H₁₄BrClN₂[2] |

| Molecular Weight | 289.6 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Predicted to be soluble in organic solvents like dioxane, ethyl acetate |

Synthesis and Mechanistic Insights

A highly analogous reaction is the synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which proceeds by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[7][8] Based on this, a proposed synthesis for the target molecule would involve the reaction of 2,3-dichloro-5-bromopyridine with cyclohexylamine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine.

Causality of Experimental Choices:

-

Choice of Precursor: 2,3-dichloro-5-bromopyridine is the logical starting material. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate.[9]

-

Solvent: Dioxane is a suitable aprotic polar solvent that can facilitate the dissolution of the reactants and support the SNAr mechanism.

-

Reaction Conditions: Room temperature and a reaction time of several hours are often sufficient for such nucleophilic substitutions on activated pyridine rings.[7][8] The inclusion of a non-nucleophilic base like diisopropylethylamine (DIPEA) could be beneficial to scavenge the HCl byproduct, although it is not always necessary.

Experimental Protocol (Proposed)

Materials:

-

2,3-dichloro-5-bromopyridine

-

Cyclohexylamine

-

Dioxane

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,3-dichloro-5-bromopyridine (1.0 equivalent) in dioxane in a round-bottom flask, add cyclohexylamine (1.2 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization and Structural Elucidation

While experimental spectral data for 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is not available, we can predict the expected signals based on the analysis of similar compounds, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[7][10]

Predicted Spectral Data:

-

¹H NMR: The spectrum is expected to show a singlet for the proton on the pyridine ring, a multiplet for the methine proton of the cyclohexyl group, and a series of multiplets for the methylene protons of the cyclohexyl ring.

-

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the pyridine ring and the cyclohexyl group. The carbons attached to bromine and chlorine would exhibit characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Potential Applications in Drug Development and Research

The structural features of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine suggest its potential as a valuable building block in medicinal chemistry.

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The specific halogenation pattern and the N-cyclohexyl group could be exploited to achieve selectivity for specific kinase targets.[10]

-

Antiprotozoal Agents: Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases caused by protozoa.[1]

-

Antibacterial Agents: The presence of halogen atoms on the pyridine ring can enhance the antibacterial activity of a compound.[11]

-

Agrochemicals: Halogenated pyridines are frequently used in the development of herbicides and fungicides.[12]

The bromine and chlorine atoms provide reactive handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for screening.

Caption: Potential applications of the title compound.

Conclusion

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is a chemical entity with significant potential for applications in drug discovery and chemical synthesis. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its utility. The proposed synthetic route offers a practical approach for its preparation, and the analysis of its structural features highlights its promise as a versatile building block for the development of novel bioactive molecules. Further research into this compound is warranted to fully elucidate its properties and unlock its potential.

References

-

Chem-Impex. 2-Amino-3-bromo-5-chloropyridine. [Link]

-

Request PDF. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

ResearchGate. N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities. [Link]

-

PubMed. General and mild preparation of 2-aminopyridines. [Link]

-

PMC - NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

PubChem. 5-Bromo-3-cyclohexylpyrazin-2-amine | C10H14BrN3 | CID 177817757. [Link]

- Google Patents.

-

PubChem. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

PubChem. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Purification and Characterization of a New Halocin HA4 from Haloferax larsenii HA4 Isolated from a Salt Lake. [Link]

-

PMC - PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

ResearchGate. Selected N‐substituted 2‐pyridones with biological activity. [Link]

-

sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

-

Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. [Link]

-

PubMed. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PMC - NIH. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]

- Google Patents. Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]

-

PubMed. Purification and characterization of Tetrahymena profilin. [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Role of Halogenated Pyridines in Drug Discovery

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in clinically successful drugs.[1] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it an invaluable component in drug design.[2] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold—creating halogenated pyridines—further amplifies its utility, providing medicinal chemists with a powerful toolkit to fine-tune molecular properties. This guide delves into the multifaceted role of halogenated pyridines, exploring how they modulate physicochemical characteristics, enhance target binding through the often-underappreciated halogen bond, and serve as versatile synthetic intermediates. We will dissect field-proven synthetic protocols for their regioselective preparation and examine real-world case studies of FDA-approved drugs, providing researchers and drug development professionals with a comprehensive understanding of this critical structural motif.

The Pyridine Scaffold: A Foundation of Pharmacological Success

The pyridine ring, an isostere of benzene where a CH group is replaced by a nitrogen atom, is a fundamental building block in more than 7,000 drug molecules.[2] This prevalence is not coincidental; the nitrogen atom fundamentally alters the ring's properties in ways that are highly advantageous for biological activity.

-

Enhanced Solubility and Polarity: The lone pair of electrons on the sp² hybridized nitrogen atom acts as a hydrogen bond acceptor, improving aqueous solubility and interactions with biological targets compared to its carbocyclic counterpart, benzene.[3]

-

Modulated Electronics: The electronegative nitrogen atom polarizes the ring, creating an electron-deficient (π-deficient) system. This influences the molecule's overall electronic character and its ability to participate in crucial π-π stacking or cation-π interactions within a protein's active site.[2]

-

Metabolic Stability: The pyridine ring itself is generally robust to metabolic degradation. Furthermore, its introduction can block metabolically liable sites on adjacent parts of a drug molecule, thereby improving pharmacokinetic profiles.[2]

-

Bioisosteric Replacement: Pyridine is frequently used as a bioisostere for phenyl rings, amides, and other nitrogen-containing heterocycles to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] In a notable example, replacing a phenyl ring with a pyridine in a series of Cdc7 inhibitors resulted in a greater than 500-fold improvement in biological potency.[2]

The inherent basicity of the pyridine nitrogen (pKa of pyridine ~5.2) allows for salt formation, which can be leveraged to improve formulation and bioavailability.[3] These combined features establish the pyridine core as a versatile and powerful platform for building therapeutic agents.

The Transformative Influence of Halogenation

Introducing a halogen atom onto the pyridine ring is a strategic decision that can profoundly impact a drug candidate's profile. Halogens were once considered mere hydrophobic fillers, but are now recognized as sophisticated tools for molecular engineering.[4]

Modulation of Physicochemical Properties

The identity and position of the halogen atom allow for precise control over a molecule's key physicochemical parameters:

-

Lipophilicity (LogP): Halogens increase lipophilicity (F < Cl < Br < I), which can be modulated to enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.

-

Acidity/Basicity (pKa): As highly electronegative substituents, halogens are electron-withdrawing. Their presence on the pyridine ring reduces the basicity of the ring nitrogen. This fine-tuning of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Metabolic Blocking: Strategic placement of a halogen, particularly fluorine or chlorine, can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

Enhancement of Target Binding Affinity: The Halogen Bond

Perhaps the most significant contribution of heavier halogens (Cl, Br, I) to drug design is their ability to form halogen bonds. This is a highly directional, non-covalent interaction where the halogen atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base (e.g., a carbonyl oxygen, amine nitrogen, or aromatic π-system) in a protein binding pocket.[4][5]

This capability arises from a phenomenon known as the "σ-hole," a region of positive electrostatic potential on the halogen atom, located opposite the R-X covalent bond.[4] The electron-withdrawing nature of the pyridine ring can amplify this σ-hole, making the halogen a stronger bond donor and enhancing the interaction.[4]

Caption: Halogen bond between a ligand and a protein target.

Halogen bonds are comparable in strength to moderate hydrogen bonds and exhibit strong directionality, with an optimal R-X···Y angle approaching 180°.[5] This directionality provides a powerful tool for achieving binding specificity and optimizing ligand orientation within an active site.

| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Primary Role | Metabolic blocker, H-bond mimic | Hydrophobic filler, Halogen bonds | Stronger halogen bonds | Strongest halogen bonds |

| Halogen Bond Strength | Negligible/Very Weak | Weak to Moderate | Moderate to Strong | Strong |

| Size (van der Waals radius) | Smallest | Small | Medium | Large |

| Polarizability | Lowest | Low | Medium | Highest |

Table 1: Comparative properties of halogens in drug design.

Strategic Synthesis of Halogenated Pyridines: A Chemist's Guide

Despite their value, the synthesis of specific halogenated pyridine isomers can be challenging. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), which typically requires harsh conditions and often yields mixtures of 3-substituted products.[6][7] Consequently, modern organic chemistry has focused on developing regioselective and high-yielding methodologies.

Modern Regioselective Methodologies

Recent advances have provided robust protocols for accessing specific isomers that were previously difficult to obtain. These methods are often amenable to late-stage functionalization, allowing for the introduction of a halogen onto a complex, drug-like molecule.

Protocol 1: 4-Selective Halogenation via Phosphonium Salts

This two-step method, developed by McNally and coworkers, enables the selective halogenation of the C4 position, which is traditionally difficult to access directly.[8] The strategy involves the initial formation of a pyridylphosphonium salt, which activates the C4 position for subsequent nucleophilic attack by a halide.

Experimental Protocol: 4-Chlorination of 2-Phenylpyridine

Step 1: Phosphonium Salt Formation

-

To a solution of 2-phenylpyridine (1.0 equiv) in a suitable solvent (e.g., MeCN), add the heterocyclic phosphine reagent (e.g., 1-phenyl-2,3,4,5-tetraphenylphosphole, 1.1 equiv).

-

Add an oxidant (e.g., N-chlorosuccinimide, NCS, 1.2 equiv) and a silver salt catalyst (e.g., AgOTf, 0.1 equiv).

-

Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture and purify the resulting phosphonium salt by flash chromatography or recrystallization.

Step 2: Halide Displacement

-

Dissolve the purified phosphonium salt (1.0 equiv) in a polar aprotic solvent (e.g., DMF).

-

Add a chloride source (e.g., lithium chloride, LiCl, 4.0 equiv).

-

Heat the reaction mixture to 80-100 °C for 4-12 hours.

-

Monitor the reaction for the formation of the 4-chloropyridine product.

-

After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by flash column chromatography to yield 4-chloro-2-phenylpyridine.

Caption: General workflow for 4-selective pyridine halogenation.

Halogenated Pyridines as Synthetic Hubs

Beyond their direct influence on biological activity, halogenated pyridines are invaluable synthetic intermediates. The carbon-halogen bond serves as a versatile handle for constructing more complex molecules through various cross-coupling reactions.[9]

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.

-

Heck Coupling: Forms C-C bonds with alkenes.

This reactivity allows for the rapid generation of diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies.

Caption: Cross-coupling reactions using halogenated pyridines.

Case Studies: Halogenated Pyridines in FDA-Approved Drugs

An analysis of drugs approved by the US FDA between 2014 and 2023 revealed 54 new molecular entities containing a pyridine ring, with 33% targeting cancer.[2] Within this set, halogenated pyridines are prominent, particularly those containing fluorine and chlorine.[2]

| Drug Name | Halogenated Moiety | Therapeutic Area | Target/Mechanism of Action | Role of Halogenated Pyridine |

| Crizotinib | 2-Amino-5-chloro-4-methoxypyridine | Oncology | ALK/ROS1/MET Kinase Inhibitor | The chloropyridine moiety occupies a hydrophobic pocket and provides a key synthetic handle for coupling. |

| Lorlatinib | 3-Fluoropyridine | Oncology | ALK/ROS1 Kinase Inhibitor | The fluoropyridine improves CNS penetration to treat brain metastases and contributes to the binding profile. |

| Cabotegravir | 4-Fluorobenzyl group on a pyridinone core | Antiviral | HIV-1 Integrase Inhibitor | Fluorine substitution enhances metabolic stability and modulates electronic properties for optimal target engagement.[10] |

| Avacopan | 2-Fluoro-6-methylpyridine | Vasculitis | C5a Receptor Antagonist | The fluoropyridine core is crucial for potency and selectivity against the C5a receptor.[10] |

| Etoricoxib | 5-Chloropyridine | Anti-inflammatory | COX-2 Inhibitor | The chloropyridine ring fits into a key sub-pocket of the COX-2 enzyme, contributing to its selectivity over COX-1. |

Table 2: Representative FDA-approved drugs featuring a halogenated pyridine scaffold.

Future Perspectives and Conclusion

The strategic use of halogenated pyridines in drug discovery is a testament to the maturation of medicinal chemistry from serendipitous discovery to rational, property-based design. The growing appreciation for halogen bonding is driving its incorporation into computational models and fragment-based screening campaigns, allowing for the de novo design of potent and selective ligands.[4]

Simultaneously, the development of novel, mild, and highly regioselective C-H functionalization reactions continues to expand the synthetic accessibility of previously challenging isomers.[7][8][11] This synthetic empowerment will undoubtedly lead to the exploration of new chemical space and the generation of more sophisticated drug candidates.

References

-

De, S., Kumar S, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16355-16383. Available at: [Link]

-

Hilton, M. C., Dolewski, R. D., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(3), 1187-1192. Available at: [Link]

-

Dolewski, R. D., Hilton, M. C., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Iovine, V., Bua, S., & Puccetti, L. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(11), 3469. Available at: [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

-

Singh, U. C. (2023). A Brief View on Pyridine Compounds. Journal of Pharmaceutical Sciences and Research, 5(2). Available at: [Link]

-

Rani, N., & Sharma, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. Available at: [Link]

-

Singh, T., Sharma, P., & Singh, O. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Panda, S. S., & Singh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4210. Available at: [Link]

-

Lina. (2022). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

-

Dolewski, R. D., Hilton, M. C., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Sailer, A., & Thorn-Seshold, O. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. chemrxiv.org [chemrxiv.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to the Discovery of Novel Pyridine Derivatives in Medicinal Chemistry

Authored For: Drug Discovery & Development Professionals

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Therapeutics

The pyridine ring, a six-membered nitrogen-containing heterocycle, holds a privileged position in medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a versatile scaffold for interacting with a wide array of biological targets.[1][2] This is not a recent revelation; the pyridine nucleus is a key structural component in naturally occurring molecules like vitamins (niacin, pyridoxine) and coenzymes.[2] However, its true power has been realized in synthetic drug development.

The U.S. Food and Drug Administration (FDA) has approved at least 95 pharmaceuticals containing a pyridine or dihydropyridine core, a testament to the scaffold's clinical success.[1][3] These drugs span a vast range of therapeutic areas, from infectious diseases to oncology, demonstrating the scaffold's remarkable tractability in drug design.[3] The prevalence of this moiety in blockbuster drugs underscores the importance of developing novel synthetic methodologies to access new chemical space and create the next generation of pyridine-based therapeutics.[1][4]

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) | References |

| Imatinib (Gleevec) | Oncology (Leukemia) | Kinase Inhibitor | [1] |

| Crizotinib | Oncology (Lung Cancer) | ALK/ROS1 Kinase Inhibitor | [1][3] |

| Abiraterone Acetate | Oncology (Prostate Cancer) | CYP17A1 Inhibitor | [1][3] |

| Isoniazid | Infectious Disease (Tuberculosis) | Inhibits Mycolic Acid Synthesis | [1][3][5] |

| Delavirdine | Infectious Disease (HIV/AIDS) | Non-nucleoside Reverse Transcriptase Inhibitor | [1][3] |

| Nifedipine | Cardiovascular (Hypertension) | Calcium Channel Blocker | [1][3][5] |

| Tacrine | Neurology (Alzheimer's) | Cholinesterase Inhibitor | [1][3] |

| Roflumilast | Respiratory (COPD) | Phosphodiesterase-4 Inhibitor | [1][3] |

Section 1: Synthetic Strategies for Accessing Novel Pyridine Derivatives

The ability to efficiently and selectively synthesize functionalized pyridines is paramount. Methodologies have evolved from classical condensation reactions to sophisticated catalytic systems that offer unparalleled control over molecular architecture.

Foundational Condensation Reactions

Classical methods, while sometimes limited in scope or requiring harsh conditions, remain valuable for large-scale production and for generating specific substitution patterns.[5][6]

-

Hantzsch Pyridine Synthesis: This is a cornerstone reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, followed by an oxidation step to yield the pyridine ring.[5][6][7] Its primary utility lies in producing symmetrically substituted pyridines and dihydropyridines.[6][8]

-

Bohlmann-Rahtz Pyridine Synthesis: This two-step process begins with the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to furnish the pyridine ring.[8] A key advantage is the predictable regiochemistry, yielding a single isomer.[8]

-

Condensation of 1,5-Dicarbonyls: The most direct conceptual approach involves the reaction of 1,5-dicarbonyl compounds with ammonia or a derivative like hydroxylamine.[1][6] The challenge often lies in the synthesis of the dicarbonyl precursor itself.[6]

Modern Catalytic Methodologies: Precision and Efficiency

Modern synthetic chemistry has revolutionized pyridine synthesis, enabling milder reaction conditions, broader substrate scope, and the ability to perform late-stage functionalization on complex molecules—a critical advantage in drug discovery.

Palladium, copper, and rhodium catalysts are workhorses for constructing and functionalizing the pyridine scaffold.[9]

-

Cross-Coupling Reactions: Methods like Suzuki-Miyaura coupling allow for the introduction of aryl or heteroaryl groups onto a pre-formed pyridine ring.[9] For instance, pyridyl pyrimidylsulfones can serve as effective nucleophiles in palladium-catalyzed cross-couplings with aryl bromides, proceeding through an SNAr/desulfinative coupling sequence.[9]

-

[2+2+2] Cycloadditions: Transition metal-catalyzed cycloadditions of alkynes and nitriles provide a powerful route to substituted pyridines, building the ring from simple, acyclic precursors.[10]

Direct C-H functionalization has emerged as a transformative strategy. It avoids the need for pre-functionalizing the pyridine ring (e.g., halogenation), reducing step count and improving atom economy.

-

Causality: The challenge with pyridine C-H functionalization is controlling regioselectivity and overcoming the coordinating effect of the ring nitrogen, which can deactivate catalysts.[11]

-

Solution: The use of directing groups, often installed at the C2 position, can guide a metal catalyst (e.g., Rhodium) to activate a specific C-H bond for amidation, alkylation, or arylation.[11] Recent advances have also developed blocking groups that enable regioselective Minisci-type alkylation at the C4 position, a historically difficult transformation.[12]

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling transformations under exceptionally mild conditions that are often incompatible with traditional thermal methods.[13][14]

-

Mechanism: A photocatalyst (e.g., an Iridium complex or an organic dye like Eosin Y) absorbs light and enters an excited state.[14][15] This excited state can then oxidize or reduce a substrate to generate a radical intermediate, which engages in the desired bond formation.

-

Application: This approach is highly effective for the regioselective alkylation of pyridines. For example, N-(acyloxy)phthalimides can be used as radical precursors for C4-alkylation.[14] Furthermore, combining photoredox catalysis with pyridine N-oxides allows for novel transformations like the regioselective carbohydroxylation of olefins.[16][17]

Caption: Workflow for photoredox-catalyzed C4-alkylation of pyridines.

Section 2: The Drug Discovery Workflow: From Synthesis to Candidate

The synthesis of a novel pyridine derivative is merely the first step. A rigorous, self-validating workflow is essential to identify and optimize compounds with genuine therapeutic potential.

Caption: A streamlined workflow for pyridine derivative drug discovery.

High-Throughput Screening (HTS) and Hit Identification

Following the synthesis of a library of diverse pyridine derivatives, HTS is employed to rapidly assess their activity against a specific biological target (e.g., an enzyme, receptor, or cell line). Compounds that exhibit activity above a certain threshold (the "hits") are selected for further investigation.

Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

This is the core of medicinal chemistry, where the initial "hit" is systematically modified to improve its potency, selectivity, and drug-like properties. The goal is to establish a clear Structure-Activity Relationship (SAR), which explains how specific chemical modifications affect biological activity.[18]

-

Expertise in Action: The choice of which modifications to make is not random; it is guided by mechanistic understanding. For example, if a pyridine derivative is a kinase inhibitor, modifications will be designed to improve interactions with the ATP-binding pocket's hinge region, often by introducing hydrogen bond donors or acceptors.[19] Fusing other heterocyclic rings, such as imidazole, triazole, or thieno-groups, to the pyridine core can drastically alter potency by exploring different binding vectors.[20]

Table: Example SAR Study of Pyridine Derivatives as Anticancer Agents (Data synthesized from principles described in cited literature[1][2][21])

| Compound | R1 (C2-Position) | R2 (C4-Position) | R3 (C6-Position) | MCF-7 IC₅₀ (µM) | Rationale for Change |

| Parent | -H | -Phenyl | -H | 15.2 | Initial Hit |

| 1a | -Cl | -Phenyl | -H | 8.5 | Introduce electron-withdrawing group to modulate electronics. |

| 1b | -H | -4-Fluorophenyl | -H | 5.1 | Add H-bond acceptor to potentially engage with receptor. |

| 1c | -H | -4-Methoxyphenyl | -H | 22.4 | Bulky electron-donating group is detrimental to activity. |

| 1d | -Cl | -4-Fluorophenyl | -H | 1.3 | Synergistic effect of optimal C2 and C4 substituents. |

This iterative process of synthesis and testing validates the SAR model. A successful hit-to-lead campaign yields a "lead compound" with potent activity and favorable initial properties, ready for further optimization.

Lead Optimization: Perfecting the Profile

The lead compound undergoes further refinement to improve its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) and reduce any potential toxicity. This may involve strategies like "scaffold hopping," where the pyridine core might be replaced by a bioisostere to improve properties like solubility or metabolic stability, or modifying peripheral groups to block sites of metabolism.[22]

Section 3: Therapeutic Frontiers for Novel Pyridine Derivatives

The versatility of the pyridine scaffold has led to its exploration in virtually every major disease area.

Oncology

Pyridine derivatives are particularly prominent in oncology, targeting key pathways in cancer cell proliferation and survival.[21][23][24]

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Pyridine and fused pyrazolopyridine scaffolds are excellent "hinge-binding" motifs that can occupy the ATP-binding pocket of kinases.[19][23] The recently approved drug Selpercatinib , a pyrazolo[1,5-a]pyridine, is a potent inhibitor of the RET kinase, used to treat certain lung and thyroid cancers.[19]

-

Tubulin Polymerization Inhibition: Some pyridine derivatives exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1][23]

-

Other Targets: Pyridine-based molecules have been designed to inhibit a wide range of other cancer-relevant targets, including topoisomerase, androgen receptors, and heat shock protein 90 (Hsp90).[1][23]

Caption: Pyridine inhibitors block ATP binding, halting oncogenic signaling.

Antiviral and Antimicrobial Applications

The pyridine nucleus is a core component of many anti-infective agents.

-

Anti-HIV: Novel pyridine-fused steroid alkaloids have been identified as potent HIV-1 replication inhibitors.[4] Mechanistic studies revealed they act as early-stage entry inhibitors, with the pyridine moiety serving as the core pharmacophore responsible for binding to host-cell surface components.[4] The SAR for these compounds was finely tuned by the stereochemistry of a side-chain hydroxyl group.[4]

-

Antimicrobial: With the rise of multidrug-resistant (MDR) bacteria, new scaffolds are urgently needed. Pyridine derivatives, which often possess good water solubility, are being actively investigated.[2] Fused systems like thienopyridines have shown significant antimicrobial potency, with activity modulated by substituents like trifluoromethyl groups.[1]

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is critical for treating CNS disorders. The physicochemical properties of pyridines can be tailored for this purpose. For example, quinoline derivatives, which contain a fused pyridine ring, have been synthesized and shown to have antidepressant-like activity in murine models.[25] SAR studies suggest that both electron-donating and electron-withdrawing substituents can modulate potency, likely by influencing CNS receptor binding.[25]

Section 4: Experimental Protocol: Photoredox-Catalyzed C4-Alkylation of Pyridine

This protocol describes a representative procedure for the direct C4-alkylation of a pyridine derivative using a carboxylic acid precursor, adapted from principles in modern photoredox catalysis literature. This method exemplifies a self-validating system where successful product formation confirms the viability of the proposed radical-mediated pathway.

Objective: To synthesize 4-tert-butyl-2-phenylpyridine from 2-phenylpyridine and pivalic acid.

Materials:

-

2-Phenylpyridine (1 equiv.)

-

Pivalic acid (3 equiv.)

-

Photocatalyst: fac-Ir(ppy)₃ (1 mol%)

-

Oxidant: Persulfate (e.g., K₂S₂O₈) (2 equiv.)

-

Solvent: Acetonitrile/Water (3:1 mixture)

-

Inert gas supply (Nitrogen or Argon)

-

Blue LED light source (450 nm)

-

Stir plate and appropriate glassware

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube, add 2-phenylpyridine, pivalic acid, fac-Ir(ppy)₃, and potassium persulfate.

-

Solvent Addition: Add the acetonitrile/water solvent mixture via syringe.

-

Degassing: Seal the tube and degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes. Causality Note: Removal of oxygen is critical as O₂ can quench the excited state of the photocatalyst and interfere with the radical chain process.

-

Initiation: Place the reaction vessel approximately 5 cm from the blue LED light source. Begin vigorous stirring to ensure even irradiation. A small fan should be used to maintain the reaction at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 4-tert-butyl-2-phenylpyridine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The pyridine scaffold is not merely a privileged structure; it is an enduring and evolving platform for drug discovery. While classical syntheses laid the groundwork, modern catalytic methods like C-H functionalization and photoredox catalysis are unlocking unprecedented opportunities for creating novel, complex, and potent therapeutic agents. These advanced techniques allow for the late-stage functionalization of complex molecules, accelerating the exploration of SAR and the optimization of drug candidates.[9]

The future of pyridine-based drug discovery will likely focus on several key areas:

-

New Modalities: Developing pyridine derivatives for novel target classes and therapeutic modalities, such as protein-protein interaction inhibitors and targeted protein degraders.

-

Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity for specific enzyme isoforms or mutant proteins to minimize off-target effects and improve safety profiles.

-

Flow Chemistry: Implementing continuous flow synthesis for safer, more efficient, and scalable production of pyridine-based active pharmaceutical ingredients (APIs).[8][26][27]

As our understanding of disease biology deepens and our synthetic capabilities expand, the humble pyridine ring is certain to remain at the forefront of medicinal chemistry, forming the core of innovative medicines that address the world's most pressing health challenges.

References

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Various Authors. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

- El-Zahabi, M. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. (2026).

- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel

- O'Malley. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

- Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. (2016).

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre

- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. (n.d.). White Rose Research Online.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.

- Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011).

- Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer. (n.d.). Green Chemistry (RSC Publishing).

- Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (n.d.). PMC - PubMed Central.

- General Literature Reviews on Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. (n.d.).

- Photoredox-Catalysed Regioselective Synthesis of C-4-Alkylated Pyridines with N -(Acyloxy)phthalimides. (n.d.).

- Practical and Regioselective Synthesis of C4-Alkyl

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.

- Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Ami- nohydroxyl

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemijournal.com [chemijournal.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

Foreword

The quest for novel therapeutics is a cornerstone of modern medicine. Small molecules, with their potential for high specificity and oral bioavailability, remain a critical component of the drug discovery pipeline. Within this landscape, the substituted aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous approved drugs and clinical candidates. This guide focuses on a specific, yet under-explored molecule: 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine. Lacking extensive characterization in the public domain, this compound represents a starting point for a rational, target-agnostic discovery campaign.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic roadmap. As a Senior Application Scientist, my objective is to provide not just the "what" and "how," but the critical "why" behind each methodological choice. We will navigate the logical flow from computational prediction to experimental validation, equipping research teams with the foundational strategies needed to identify and validate the potential therapeutic targets of this promising chemical entity.

Section-1:-The-Compound:-An-Introduction-to-5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

The molecule at the center of our investigation is 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine. Its structure features a pyridine ring, a core heterocyclic motif known for its ability to engage in hydrogen bonding and other key interactions within protein binding pockets. The ring is substituted with three key functional groups:

-

2-Amino Group: Substituted with a cyclohexyl moiety, this group can influence solubility, metabolic stability, and provides a vector for interaction with hydrophobic pockets of target proteins.

-

3-Chloro Group: An electron-withdrawing group that can modulate the pKa of the pyridine nitrogen and engage in halogen bonding, a recognized interaction in medicinal chemistry.

-

5-Bromo Group: Another halogen that can serve as a synthetic handle for further chemical modification (e.g., in Suzuki or Stille coupling reactions for lead optimization) and can also participate in halogen bonding.

The therapeutic promise of the aminopyridine scaffold is well-established. For instance, 4-aminopyridine (Dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1][2] Other substituted aminopyridines have been developed as potent inhibitors of targets such as phosphodiesterase-4 (PDE4) and various protein kinases.[3] Given this precedent, it is logical to hypothesize that 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine may also modulate the activity of key physiological proteins, presenting an opportunity for therapeutic intervention.

Section-2:-Target-Discovery:-A-Dual-Pronged-Approach

Without a known biological target, our strategy must be one of discovery. A robust approach integrates computational methods for initial hypothesis generation with experimental techniques for empirical validation. This dual-pronged strategy maximizes efficiency by using in silico tools to narrow the vast landscape of the human proteome before committing to resource-intensive laboratory work.

2.1-In-Silico-Target-Prediction:-Generating-Hypotheses-from-Structure

Computational approaches have revolutionized the early stages of drug discovery, allowing for the rapid screening of a compound against vast databases of biological targets.[4][5] The primary goal here is to generate a tractable list of high-probability candidate targets.

The following workflow outlines a logical sequence for in silico analysis. The causality is clear: we start with broad, similarity-based methods and progressively refine our predictions with more computationally intensive, structure-based techniques.

Caption: In Silico Target Identification Workflow.

Reverse docking is a powerful structure-based method where a small molecule (our compound) is screened against a library of 3D protein structures to predict potential binding partners.[4]

-

Ligand Preparation:

-

Generate the 3D coordinates of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine using a molecular modeling program (e.g., Avogadro, ChemDraw 3D).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Database Preparation:

-

Utilize a pre-compiled database of druggable protein binding sites (e.g., sc-PDB, PDBbind) or manually download a curated set of crystal structures from the Protein Data Bank (PDB).

-

For each protein structure, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges. Define the binding pocket based on the location of the original co-crystallized ligand or using a pocket detection algorithm.

-

-

Docking Execution:

-

Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock the prepared ligand into each prepared protein binding site.

-

The software will generate multiple binding poses for the ligand within each pocket and calculate a corresponding binding affinity or score.

-

-

Post-Processing and Analysis:

-

Rank the protein targets based on their predicted binding scores.

-

Visually inspect the top-scoring poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts). Discard poses with significant steric clashes or poor geometry.

-

Cross-reference the top-ranked targets with results from similarity and pharmacophore searches to identify consensus predictions, which have a higher probability of being correct.

-

2.2-Experimental-Target-Identification-and-Validation

This workflow begins with broad phenotypic screening to establish a biological effect, followed by specific techniques to identify the direct molecular target responsible for that effect.

Caption: Experimental Target Validation Workflow.

AC-MS is a powerful technique for identifying the molecular targets of a small molecule by using the compound as "bait" to pull its binding partners out of a cell lysate.[6][8]

-

Probe Synthesis:

-

Synthesize a derivative of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine that incorporates a linker with a reactive handle (e.g., a carboxylic acid or an amine). The linker should be attached at a position determined not to be critical for the hypothesized biological activity. The 5-bromo position is a logical choice for modification via a coupling reaction.

-

Covalently immobilize the linker-modified compound onto activated affinity resin (e.g., NHS-activated sepharose beads).

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) to a high density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and activity.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Capture:

-

Incubate the clarified cell lysate with the compound-immobilized resin for several hours at 4°C to allow for binding.

-

As a crucial control, incubate a parallel lysate sample with an unconjugated "mock" resin to identify non-specific binders.

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the specifically bound proteins from the resin. This can be done by competitive elution with an excess of the free (non-immobilized) compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the compound-resin eluate but absent or significantly reduced in the mock-resin eluate.

-

Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis and database searching (e.g., Mascot, Sequest).

-

CETSA is the gold-standard method for confirming direct target engagement in a cellular context.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[11][12]

-

Cell Treatment:

-

Treat intact cells with varying concentrations of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine. Include a vehicle-only control (e.g., DMSO).

-

-

Heating Step:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures for a short period (e.g., 3 minutes). The temperature range should bracket the known or predicted melting temperature of the candidate target protein.

-

Cool the samples to room temperature.

-

-

Lysis and Fractionation:

-

Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot or other sensitive protein detection methods (e.g., ELISA, AlphaScreen).[9]

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for each compound concentration.

-

A positive result is a shift of the melting curve to a higher temperature in the presence of the compound, indicating stabilization and direct binding.

-

Section-3:-Hypothesized-Target-Classes-and-Mechanistic-Insights

Based on the aminopyridine scaffold, we can hypothesize several high-probability target classes. This provides a framework for prioritizing hits from our discovery screens and for designing focused follow-up experiments.

-

Protein Kinases: The aminopyrimidine scaffold, structurally related to aminopyridine, is a well-known "hinge-binder" motif found in numerous kinase inhibitors, such as the CDK4/6 inhibitor Palbociclib.[14] The 2-amino group can form critical hydrogen bonds with the kinase hinge region.

-

Ion Channels: As exemplified by 4-aminopyridine, the pyridine ring can interact with the pore of voltage-gated potassium channels, blocking ion conductance.[1]

-